PHENAFLEUR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80858-47-5 |

|---|---|

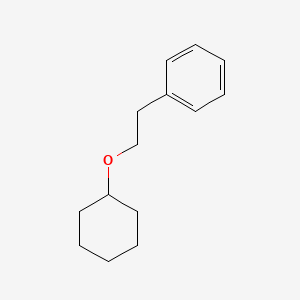

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-cyclohexyloxyethylbenzene |

InChI |

InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |

InChI Key |

HLMIVULQFMULRM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OCCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)OCCC2=CC=CC=C2 |

Other CAS No. |

80858-47-5 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Phenafleur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenafleur®, a synthetic aromatic chemical, is a key ingredient in the fragrance industry, prized for its refined floral and hyacinth notes with fruity undertones. This document provides an in-depth technical overview of the chemical and physical properties of this compound. It includes a compilation of its physicochemical data, detailed experimental protocols for property determination, and a discussion of the analytical techniques relevant to its quality control. Furthermore, this guide presents a proposed synthesis pathway and a typical quality control workflow, visualized through diagrams to aid in understanding.

Chemical and Physical Properties

This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: Identification and General Properties

| Property | Value | Reference |

| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [1][2] |

| Common Name | This compound | [1][3] |

| CAS Number | 80858-47-5 | [1] |

| EINECS Number | 279-576-2 | [1] |

| Molecular Formula | C₁₄H₂₀O | [1][3] |

| Molecular Weight | 204.3 g/mol | [1][3] |

| Physical State | Liquid | [1] |

| Odor Profile | Refined floral, hyacinth, green, metallic, fruity (raspberry), balsamic | [3][4] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Purity | 98.00 - 100.00 % | [1] |

| Boiling Point | 283.8 °C (at 101325 Pa) | [4] |

| Flash Point | 94 °C / 201 °F | [1] |

| Density | 0.97 g/cm³ (at 20 °C) | [4] |

| Specific Gravity | 0.9670 - 0.9740 | [1] |

| Refractive Index | 1.5080 - 1.5130 | [1] |

| Vapor Pressure | 0.54 Pa (at 24 °C) | [4] |

| Water Solubility | 780.2 mg/L (at 24 °C) | [4] |

| LogP | 4.9 (at 25 °C) | [4] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube or oil bath.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The temperature of the refractometer prisms is maintained at a constant temperature (e.g., 20°C) using the water bath.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the light source is positioned.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale.

Proposed Synthesis and Quality Control Workflows

While the precise industrial synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on general organic chemistry principles. Quality control is essential to ensure the purity and consistency of the final product.

Proposed Synthesis of this compound

A potential synthesis pathway for this compound involves the Williamson ether synthesis.

Quality Control Workflow for this compound

A typical quality control workflow for this compound would involve a series of analytical tests to confirm its identity, purity, and physical properties.

References

An In-depth Technical Guide to the Synthesis of [2-(cyclohexyloxy)ethyl]benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of [2-(cyclohexyloxy)ethyl]benzene, a key intermediate in various chemical and pharmaceutical applications. This document details the most viable synthetic pathway, provides step-by-step experimental protocols for the synthesis of precursors and the final product, and presents relevant quantitative data in a clear, structured format.

Introduction

[2-(cyclohexyloxy)ethyl]benzene, also known as phenylethyl cyclohexyl ether, is an aromatic ether with potential applications in fragrance, materials science, and as a building block in the synthesis of more complex molecules. Its synthesis is most effectively achieved through the Williamson ether synthesis, a robust and well-established method for forming the ether linkage. This guide will focus on the most logical and efficient pathway for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most favorable route for the synthesis of [2-(cyclohexyloxy)ethyl]benzene is via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3][4] For the target molecule, two primary disconnection approaches exist. However, to minimize the competing elimination reaction, the pathway utilizing a primary alkyl halide is preferred.[1][2] Therefore, the recommended pathway involves the reaction of sodium 2-phenylethoxide with cyclohexyl bromide.

The overall synthesis is a multi-step process beginning with the preparation of the necessary precursors: 2-phenylethanol and cyclohexyl bromide.

Caption: Overall synthesis pathway for [2-(cyclohexyloxy)ethyl]benzene.

Experimental Protocols

Synthesis of 2-Phenylethanol

2-Phenylethanol is prepared via a Grignard reaction between phenylmagnesium bromide and ethylene oxide.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-phenylethanol.

Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

-

Reaction with Ethylene Oxide: The Grignard reagent is cooled to 0-5 °C in an ice bath. A solution of ethylene oxide (1.5 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Synthesis of Cyclohexyl Bromide

Cyclohexyl bromide is prepared from cyclohexanol by reaction with hydrobromic acid.

Protocol:

-

In a round-bottom flask, place cyclohexanol (1.0 eq) and concentrated hydrobromic acid (2.0 eq).

-

The mixture is heated to reflux for 2-3 hours.

-

After cooling, the mixture is transferred to a separatory funnel and the lower aqueous layer is removed.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The crude cyclohexyl bromide is dried over anhydrous calcium chloride and purified by distillation.

Synthesis of [2-(cyclohexyloxy)ethyl]benzene

The final product is synthesized via a Williamson ether synthesis.

Protocol:

-

Formation of Sodium 2-phenylethoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a dispersion of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. A solution of 2-phenylethanol (1.0 eq) in anhydrous THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (approximately 1-2 hours).

-

Williamson Ether Synthesis: To the freshly prepared solution of sodium 2-phenylethoxide, add cyclohexyl bromide (1.05 eq) dropwise at room temperature.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

Extraction and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure [2-(cyclohexyloxy)ethyl]benzene.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Phenylethanol | C(8)H({10})O | 122.17 | 219-221 | 1.02 |

| Cyclohexyl bromide | C(6)H({11})Br | 163.06 | 166-167 | 1.334 |

| [2-(cyclohexyloxy)ethyl]benzene | C({14})H({20})O | 204.31 | - | - |

Expected Spectroscopic Data for [2-(cyclohexyloxy)ethyl]benzene

| Spectroscopy | Expected Peaks |

| ¹H NMR | δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, O-CH₂), 3.25 (m, 1H, O-CH), 2.90 (t, 2H, Ar-CH₂), 1.90-1.10 (m, 10H, cyclohexyl-H) |

| ¹³C NMR | δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 78.0 (O-CH), 68.0 (O-CH₂), 38.0 (Ar-CH₂), 32.0 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 24.0 (cyclohexyl-CH₂) |

| Mass Spec (EI) | m/z (%): 204 (M⁺), 105, 91 (100%), 83, 65, 55 |

| IR | ν (cm⁻¹): 3080-3030 (Ar C-H), 2930, 2850 (C-H), 1600, 1495 (C=C), 1100 (C-O) |

Conclusion

This technical guide outlines a reliable and efficient multi-step synthesis for [2-(cyclohexyloxy)ethyl]benzene. The presented pathway, centered around the Williamson ether synthesis, is designed to maximize yield and purity by selecting the most appropriate precursors and reaction conditions. The detailed experimental protocols and expected analytical data provide a solid foundation for researchers and professionals to successfully synthesize and characterize this valuable compound. Careful execution of the described procedures and adherence to standard laboratory safety practices are essential for achieving the desired outcome.

References

Phenafleur (CAS 80858-47-5): A Comprehensive Structural Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of Phenafleur (CAS 80858-47-5), a significant fragrance ingredient. This document collates available physicochemical data, provides predicted spectroscopic characteristics, and outlines generalized experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, possesses a unique molecular architecture that contributes to its characteristic floral and hyacinth-like aroma.[1][2] Its core structure consists of a phenylethyl group ether-linked to a cyclohexane ring.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O | [1][3] |

| Molecular Weight | 204.31 g/mol | [1][3] |

| CAS Number | 80858-47-5 | [1][3] |

| IUPAC Name | [2-(Cyclohexyloxy)ethyl]benzene | [3] |

| Synonyms | Phenylethyl cyclohexyl ether, Hyacinth ether | [1] |

| Appearance | Liquid | - |

| Boiling Point | 283.8 °C (at 101325 Pa) | - |

| Density | 0.97 g/cm³ (at 20°C) | - |

| Vapor Pressure | 0.54 Pa (at 24°C) | - |

| Water Solubility | 780.2 mg/L (at 24°C) | - |

| LogP | 4.9 (at 25°C) | - |

| Refractive Index | 1.5080 - 1.5130 (at 20°C) | - |

Structural Elucidation: Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. This section outlines the expected spectroscopic characteristics based on the analysis of its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic chain, and cyclohexyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.70 | Triplet | 2H | Methylene protons adjacent to ether oxygen (-O-CH₂-) |

| ~ 3.30 | Multiplet | 1H | Cyclohexyl proton on carbon bearing the ether oxygen (-O-CH-) |

| ~ 2.90 | Triplet | 2H | Methylene protons adjacent to the phenyl group (-CH₂-C₆H₅) |

| ~ 1.90 - 1.20 | Multiplet | 10H | Remaining cyclohexyl methylene protons |

The carbon NMR spectrum will provide information on the different carbon environments within this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | Quaternary aromatic carbon |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 78 | Cyclohexyl CH bearing the ether oxygen (-O-CH-) |

| ~ 68 | Methylene carbon adjacent to ether oxygen (-O-CH₂-) |

| ~ 39 | Methylene carbon adjacent to the phenyl group (-CH₂-C₆H₅) |

| ~ 32 | Cyclohexyl CH₂ |

| ~ 26 | Cyclohexyl CH₂ |

| ~ 24 | Cyclohexyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 204.

Key Predicted Fragmentation Patterns:

-

Loss of the cyclohexyl group: Cleavage of the ether bond could lead to a fragment at m/z 121, corresponding to the [C₆H₅CH₂CH₂O]⁺ ion.

-

Formation of the tropylium ion: A characteristic peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is expected from the fragmentation of the phenylethyl moiety.[4][5]

-

Cyclohexene fragment: A peak at m/z 82 corresponding to cyclohexene can be formed via a rearrangement and elimination process.

-

Loss of the phenylethyl group: A fragment corresponding to the cyclohexoxy cation at m/z 99.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2930 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl and ethyl) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 1100 | Strong | C-O-C ether stretch |

| ~ 750, 700 | Strong | Monosubstituted benzene ring bend |

Experimental Protocols

The following are generalized protocols for the structural analysis of a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine their chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Assign the chemical shifts to the respective protons and carbons in the this compound molecule.

Visualized Synthetic Pathway and Workflow

While multiple synthetic routes to this compound may exist, a common approach is the Williamson ether synthesis. The following diagram illustrates a potential synthetic pathway.

Caption: A potential Williamson ether synthesis pathway for this compound.

The following diagram outlines a general experimental workflow for the structural characterization of this compound.

Caption: General workflow for the structural analysis of this compound.

References

The Olfactory Signature of Hyacinth Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyacinth ether, chemically known as phenylacetaldehyde dimethyl acetal, is a significant aroma chemical prized for its potent and versatile olfactory profile. This technical guide provides an in-depth exploration of its scent characteristics, the methodologies used to quantify them, and the underlying physiological mechanisms of its perception. Its stability and unique green, floral bouquet make it a valuable ingredient in perfumery and a subject of interest in sensory research.

Olfactory Profile

Hyacinth ether is predominantly characterized by a powerful and diffusive green, floral scent. The primary olfactory notes are reminiscent of fresh hyacinth and lilac, with nuances of rose.[1] Its complex scent profile also includes earthy, plant-stem-like undertones and can exhibit subtle fruity facets of peach and apricot in dilution.[2] At higher concentrations, metallic and mushroom-like notes may be perceived.[2]

Quantitative Olfactory Data

The potency of an aroma chemical is defined by its odor threshold, the lowest concentration detectable by the human nose. The odor activity value (OAV), calculated as the ratio of the compound's concentration to its odor threshold, is a key metric in determining its contribution to a scent profile.[3][4]

Table 1: Odor Threshold of Hyacinth Ether

| Compound | Odor Threshold in Air (ppb) | Reference |

| Phenylacetaldehyde Dimethyl Acetal | 21 | --INVALID-LINK--[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Synonyms | Phenylacetaldehyde dimethyl acetal (PADMA), (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane |

| CAS Number | 101-48-4 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 219-221 °C |

Experimental Protocols

The characterization of hyacinth ether's olfactory properties relies on a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.[1][5] An effluent splitter directs the separated compounds to both a chemical detector (like a mass spectrometer for identification) and a sniffing port where a trained panelist assesses the odor.

Methodology:

-

Sample Preparation: A solution of hyacinth ether in a suitable solvent (e.g., ethanol) is prepared. For complex fragrance mixtures, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile and semi-volatile compounds.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and affinities for the stationary phase.

-

Olfactometry: The effluent from the GC column is split, with a portion directed to the sniffing port. The sniffing port is supplied with humidified air to prevent nasal dryness. A trained sensory panelist sniffs the effluent and records the retention time, odor descriptor, and intensity of each odorant.

-

Data Analysis: The olfactometry data is compiled into an aromagram, which plots odor intensity versus retention time. This is then correlated with the data from the chemical detector to identify the compounds responsible for specific scents.

Sensory Panel Evaluation

Sensory panels provide qualitative and quantitative data on the perceived scent of a substance.[6]

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of odor descriptors.

-

Sample Presentation: Hyacinth ether is diluted to various concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples are presented on smelling strips (mouillettes) in a controlled environment with neutral airflow and temperature.[7]

-

Evaluation: Panelists evaluate the samples at different time intervals (top, middle, and base notes) to assess the evolution of the scent. They rate the intensity of various odor characteristics (e.g., green, floral, hyacinth, rose) on a predefined scale (e.g., a 9-point hedonic scale).

-

Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor, creating a comprehensive sensory profile of the aroma chemical.

Olfactory Signaling Pathway

The perception of hyacinth ether, like all odorants, begins with the interaction of its molecules with olfactory receptors in the nasal cavity.

-

Binding to Olfactory Receptors: Molecules of hyacinth ether, being volatile, enter the nasal cavity and dissolve in the olfactory mucus. They then bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors located on the cilia of olfactory receptor neurons.[8][9]

-

Signal Transduction Cascade: This binding event activates the associated G-protein (Gαolf), which in turn activates adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Neuron Depolarization: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na+ and Ca2+ ions. This influx depolarizes the olfactory receptor neuron.[10]

-

Signal Transmission to the Brain: The depolarization generates an action potential that travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain.[9]

-

Processing in the Olfactory Bulb and Cortex: In the olfactory bulb, the signals are processed in structures called glomeruli before being relayed to higher olfactory areas of the brain, including the piriform cortex, amygdala, and entorhinal cortex, for further processing and the conscious perception of the hyacinth scent.[9]

Conclusion

Hyacinth ether possesses a well-defined and potent olfactory profile that is highly valued in the fragrance industry. Its characteristic green and floral notes are quantifiable through established analytical and sensory methodologies. A deeper understanding of its olfactory properties and the mechanisms of its perception can aid researchers and developers in the creation of novel fragrances and in the broader study of olfaction. Further research could focus on identifying the specific olfactory receptors that bind to hyacinth ether, which would provide more detailed insights into the structure-activity relationships of this important aroma chemical.

References

- 1. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 2.4. Odor Activity Value [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. fernwehcollective.com [fernwehcollective.com]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Phenafleur (2-Phenylethyl 2-Phenylacetate): A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, extraction, and synthesis of Phenafleur, a fragrance ingredient chemically known as 2-phenylethyl 2-phenylacetate. While this compound is found in nature, its commercial production is dominated by chemical synthesis due to economic factors. This document details both the natural occurrences and the prevalent synthetic route, presenting quantitative data, experimental protocols, and process visualizations to support research and development.

Natural Occurrence of this compound

This compound (2-phenylethyl 2-phenylacetate) has been identified as a constituent in the essential oils and absolutes of several plants. Notably, it is present in:

-

Champaca Absolute (Magnolia champaca): This is a primary known natural source. The absolute, a concentrated aromatic extract, contains 2-phenylethyl 2-phenylacetate. However, extraction from this source is associated with a very high cost, making it commercially unviable for large-scale production.[1]

-

Eucalyptus crenulata and Eucalyptus aggregata : The presence of 2-phenylethyl 2-phenylacetate has also been reported in these species of Eucalyptus.[2]

Extraction from Natural Sources

The extraction of 2-phenylethyl 2-phenylacetate from its natural sources, particularly from Magnolia champaca flowers to produce Champaca Absolute, is a multi-step process. Due to its high cost, this method is not the standard for commercial production.

General Experimental Protocol for Absolute Extraction

The production of an absolute from botanical sources like Champaca flowers typically involves solvent extraction. This method is preferred for delicate flowers where the heat of steam distillation would degrade the aromatic compounds.

-

Solvent Extraction: The fresh, aromatic plant material (e.g., Champaca flowers) is washed with a non-polar solvent, such as hexane. This dissolves the fragrant compounds, waxes, and pigments from the plant material, resulting in a waxy, semi-solid substance known as "concrete."

-

Alcohol Washing: The concrete is then repeatedly washed with a polar solvent, typically ethanol. The highly aromatic compounds are soluble in ethanol, while the waxes and other less soluble substances are left behind.

-

Filtration and Concentration: The ethanol solution is then chilled to a low temperature to precipitate any remaining waxes. This is followed by filtration to remove these non-aromatic components.

-

Solvent Evaporation: Finally, the ethanol is removed from the solution through vacuum distillation at a low temperature. The resulting product is a highly concentrated, aromatic liquid known as an "absolute."

The 2-phenylethyl 2-phenylacetate would be a component within the final Champaca Absolute. Isolation of the pure compound from the absolute would require further chromatographic techniques, adding to the complexity and cost.

Chemical Synthesis of 2-Phenylethyl 2-Phenylacetate

The primary route for the commercial production of 2-phenylethyl 2-phenylacetate is through chemical synthesis. This method is more cost-effective and allows for a higher purity of the final product.

Synthesis Pathway

The synthesis is achieved through the Fischer esterification of phenethyl alcohol and phenylacetic acid, typically catalyzed by an acid.[1]

Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, equimolar amounts of phenethyl alcohol and phenylacetic acid are dissolved in a suitable solvent that forms an azeotrope with water, such as toluene.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[3]

-

Reaction Execution: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark apparatus to drive the reaction to completion.

-

Work-up: After the reaction is complete (as monitored by the cessation of water collection or by techniques like TLC or GC), the reaction mixture is cooled to room temperature. It is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure 2-phenylethyl 2-phenylacetate.

Quantitative Data

The following table summarizes the key physicochemical properties of 2-phenylethyl 2-phenylacetate.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Colorless to pale yellow liquid or white solid |

| Melting Point | 26.5 °C |

| Boiling Point | 325 °C |

| Density | 1.082 g/cm³ |

| Flash Point | 113 °C |

| Vapor Pressure | 0.000528 mmHg @ 23°C |

| Log P | 3.93 |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the natural extraction and chemical synthesis of this compound.

References

Phenafleur molecular weight and formula

Abstract

Phenafleur, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is an aromatic compound valued for its refined floral fragrance, reminiscent of hyacinth with fruity undertones. This technical data sheet provides a concise overview of its fundamental molecular and physical properties. Due to the proprietary nature of its industrial applications, detailed experimental protocols for its synthesis and analysis are not extensively available in the public domain. Similarly, its biological signaling pathways have not been a primary focus of published research. This document compiles the available data to serve as a foundational reference for researchers and professionals in chemistry and fragrance science.

Chemical Identity and Properties

This compound is chemically identified as [2-(cyclohexyloxy)ethyl]benzene. Its core molecular and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O | [1] |

| Molecular Weight | 204.31 g/mol | |

| CAS Number | 80858-47-5 | [1] |

| EINECS Number | 279-576-2 | |

| Appearance | Not specified | |

| Odor | Refined floral, hyacinth, fruity (raspberry) | [1][2] |

| Vapor Pressure | 0.004071 mm Hg @ 23°C | [1] |

| LogP | 4.5 | [1] |

| Substantivity | > 48 hours | [1][2] |

| Typical Use Level | Up to 20% in fragrance concentrate | [1] |

Experimental Data

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to fragrance manufacturers and are not publicly available. However, general analytical methods for the identification and quantification of fragrance allergens in commercial products have been developed. One such method utilizes gas chromatography with mass spectrometry (GC-MS) to detect and quantify fragrance substances in ready-to-inject fragrance raw materials. This methodology is designed to identify and quantify volatile compounds suspected to be allergens in fragrance compositions.

Biological Activity and Signaling Pathways

There is currently no publicly available research detailing the specific biological signaling pathways associated with this compound. Its primary application is in the fragrance industry, and its biological interactions are not a common subject of academic or industrial research publications.

Logical Workflow for Fragrance Compound Analysis

While specific experimental details for this compound are not available, a general logical workflow for the analysis of a fragrance compound like this compound can be conceptualized. This involves initial identification, purity assessment, and quantification in a given matrix. The following diagram illustrates this generalized workflow.

References

Spectroscopic Analysis of [2-(cyclohexyloxy)ethyl]benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of [2-(cyclohexyloxy)ethyl]benzene. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring spectroscopic data and presents predicted data based on its chemical structure. This guide serves as a valuable resource for anticipating the spectroscopic features of [2-(cyclohexyloxy)ethyl]benzene and similar molecules in a research and development setting.

Compound Overview

-

Synonyms: Phenylethyl cyclohexyl ether, (2-(Cyclohexyloxy)ethyl)benzene[1]

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for [2-(cyclohexyloxy)ethyl]benzene. These predictions are based on established principles of NMR, mass spectrometry, and infrared spectroscopy.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H |

| ~ 3.70 | t | 2H | -O-CH ₂-CH₂-Ar |

| ~ 3.30 | m | 1H | -O-CH -(CH₂)₅ |

| ~ 2.90 | t | 2H | -O-CH₂-CH ₂-Ar |

| ~ 1.90 - 1.20 | m | 10H | Cyclohexyl -CH ₂- |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 139 | Ar-C (quaternary) |

| ~ 129 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 78 | -O-C H-(CH₂)₅ |

| ~ 69 | -O-C H₂-CH₂-Ar |

| ~ 36 | -O-CH₂-C H₂-Ar |

| ~ 32 | Cyclohexyl-C H₂ |

| ~ 26 | Cyclohexyl-C H₂ |

| ~ 24 | Cyclohexyl-C H₂ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (phenylethyl fragment) |

| 99 | [C₆H₁₁O]⁺ (cyclohexyloxy fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 83 | [C₆H₁₁]⁺ (cyclohexyl fragment) |

| 77 | [C₆H₅]⁺ (phenyl fragment) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1100 | Strong | C-O-C stretch (ether) |

| 750 - 700 | Strong | Aromatic C-H bend (monosubstituted) |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data for a liquid organic compound such as [2-(cyclohexyloxy)ethyl]benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to the vial.[3][4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used for referencing.

-

Capping: Securely cap the NMR tube.

3.1.2. NMR Spectrometer Operation

-

Instrument Setup: The NMR experiment is conducted using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Sample Insertion: The NMR tube is placed in a spinner turbine and carefully inserted into the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[3]

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are set. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[6][7]

-

Data Acquisition: The NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

3.2.1. Sample Introduction for Electron Ionization (EI)

For a volatile liquid like [2-(cyclohexyloxy)ethyl]benzene, direct injection or coupling with Gas Chromatography (GC-MS) is suitable.

-

Direct Infusion: A small amount of the sample is introduced into the ion source via a heated probe. The sample is vaporized before ionization.

-

GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source.

3.2.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged species.[8]

-

Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

3.3.1. Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR-FTIR is a convenient method for analyzing liquid samples.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric or instrumental absorptions.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

-

Sample Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal using a soft tissue and an appropriate solvent (e.g., isopropanol or acetone), and the crystal is allowed to dry completely.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like [2-(cyclohexyloxy)ethyl]benzene.

References

- 1. Benzene, [2-(cyclohexyloxy)ethyl]- | C14H20O | CID 166527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. youtube.com [youtube.com]

Phenafleur: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Phenafleur®, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is a synthetic fragrance ingredient prized for its refined floral and hyacinth notes.[1][2] While primarily used in the fragrance and cosmetics industries, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is essential for formulation development, quality control, and safety assessment.[3] This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, outlines detailed experimental protocols for its evaluation, and presents logical workflows for these analytical processes.

Physicochemical and Solubility Data

The solubility of an active ingredient is a critical determinant of its bioavailability and performance in a formulation. This compound is characterized as a liquid with low water solubility and a lipophilic nature, as indicated by its high LogP value.[1][4] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [5] |

| CAS Number | 80858-47-5 | [5] |

| Molecular Formula | C14H20O | [5] |

| Molecular Weight | 204.3 g/mol | [5] |

| Physical State | Liquid | [5] |

| Boiling Point | 283.8 °C (at 101,325 Pa) | [4] |

| Density | 0.97 g/cm³ (at 20°C) | [4] |

| Vapor Pressure | 0.54 Pa (at 24°C) | [4] |

| Flash Point | 94 °C / 201 °F | [5] |

| Refractive Index | 1.5080 - 1.5130 | [5] |

Table 2: Solubility and Partition Coefficient of this compound

| Parameter | Medium | Value | Reference |

| Water Solubility | Water | 780.2 mg/L (at 24°C) | [4] |

| Solubility | Alcohol | Soluble | [2] |

| Solubility | Paraffin Oil | Soluble | [2] |

| LogP (o/w) | Octanol/Water | 4.9 (at 25°C) | [4] |

Stability Profile

This compound is noted for its excellent stability in various consumer product bases.[1] Its shelf life is typically cited as 18 to 24 months or longer when stored under recommended conditions.[2][5]

Table 3: Stability and Shelf Life of this compound

| Condition/Product Type | Stability Rating | Reference |

| Fine Fragrance | Very Good | [1] |

| Candles | Very Good | [1] |

| Bleach | Good | [1] |

| Shampoos & Soaps | Good Performance | [6] |

| Antiperspirants/Deodorants | Good Performance | [6] |

| Acid Cleaner | Stable | [2] |

| Alcoholic Lotion | Stable | [2] |

| Detergent | Stable | [2] |

| Fabric Softener | Stable | [2] |

| Hard Surface Cleaner | Stable | [2] |

| Recommended Storage | Keep in a tightly closed container in a cool, dry place, protected from light. | [5] |

| Shelf Life | Beyond 18 months, quality should be checked before use. | [5] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, the following sections describe standard methodologies for determining the solubility and stability of fragrance ingredients like this compound.

Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a standard approach for determining the aqueous solubility of a substance.

1. Objective: To determine the saturation concentration of this compound in water at a specified temperature.

2. Materials:

- This compound (analytical standard)

- Reagent-grade water (e.g., Milli-Q)

- Temperature-controlled shaker bath

- Centrifuge

- Analytical balance

- HPLC with UV detector or GC-MS

- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.22 µm PTFE)

3. Procedure:

- Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of water in a sealed flask.

- Equilibrate the flask in a shaker bath at a constant temperature (e.g., 24°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

- After equilibration, allow the solution to stand to permit the undissolved material to settle.

- Centrifuge the samples to further separate the solid and liquid phases.

- Carefully extract an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining undissolved particles.

- Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or GC-MS) against a calibration curve prepared with known standards.

- Repeat the experiment in triplicate to ensure reproducibility.

Below is a diagram illustrating the workflow for this solubility assessment.

Accelerated Stability Testing Protocol

Accelerated stability testing is used to predict the long-term stability and shelf life of a product by subjecting it to elevated stress conditions.

1. Objective: To assess the stability of this compound under elevated temperature and light exposure to predict its shelf life under normal storage conditions.

2. Materials:

- This compound (neat or in a relevant formulation)

- Temperature- and humidity-controlled stability chambers

- Photostability chamber with controlled UV and visible light output

- Appropriate sample containers (e.g., sealed glass vials)

- Analytical instrumentation (GC-MS or HPLC-UV) for purity and degradation product analysis.

3. Procedure:

- Sample Preparation: Place samples of this compound into multiple sealed containers to be exposed to different conditions. Retain control samples at recommended storage conditions (e.g., 5°C, dark).

- Accelerated Conditions (Temperature):

- Place samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).

- Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

- Photostability Conditions:

- Expose samples to a controlled light source as per ICH Q1B guidelines.

- Simultaneously expose a control sample protected from light (e.g., wrapped in aluminum foil).

- Analysis:

- At each time point, analyze the samples for physical appearance (color, clarity) and chemical purity using a stability-indicating analytical method (e.g., GC-MS).

- Identify and quantify any degradation products formed.

- Data Evaluation:

- Determine the rate of degradation under accelerated conditions.

- Use the Arrhenius equation to extrapolate the data and predict the shelf life under normal storage conditions.

The following diagram outlines the workflow for an accelerated stability study.

References

Toxicological Profile of [2-(cyclohexyloxy)ethyl]benzene: An In-depth Technical Guide

Disclaimer: A comprehensive search of publicly available toxicological data for [2-(cyclohexyloxy)ethyl]benzene yielded no specific studies. The information presented in this guide is based on the toxicological profile of ethylbenzene, a structurally related compound. [2-(cyclohexyloxy)ethyl]benzene contains an ethylbenzene core, suggesting a potential for similar metabolic pathways and toxicological effects. However, the presence of the cyclohexyloxy group will influence its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and therefore, its toxicological profile may differ significantly. This document should be used for informational purposes only and is not a substitute for experimental testing of [2-(cyclohexyloxy)ethyl]benzene.

Chemical and Physical Properties

| Property | Value (for Ethylbenzene) |

| CAS Number | 100-41-4 |

| Molecular Formula | C₈H₁₀ |

| Molecular Weight | 106.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Aromatic |

| Boiling Point | 136 °C |

| Melting Point | -95 °C |

| Vapor Pressure | 9.6 mmHg at 25 °C |

| Water Solubility | 152 mg/L at 20 °C |

| LogP (Octanol/Water Partition Coefficient) | 3.15 |

Toxicokinetics (Based on Ethylbenzene)

Ethylbenzene is readily absorbed following inhalation, oral, and dermal exposure. It is widely distributed throughout the body, with a preference for adipose tissue. Metabolism is the primary route of elimination and occurs mainly in the liver via cytochrome P450 enzymes. The major metabolic pathway involves the oxidation of the ethyl side chain to produce 1-phenylethanol, which is further metabolized to mandelic acid and phenylglyoxylic acid. These metabolites are then conjugated and excreted in the urine.

Acute Toxicity Data (Based on Ethylbenzene)

The following table summarizes the acute toxicity data for ethylbenzene in various animal models.

| Exposure Route | Species | Endpoint | Value | Reference |

| Oral | Rat | LD₅₀ | 3,500 - 4,769 mg/kg bw | [1][2][3] |

| Inhalation | Rat | LC₅₀ (4 hours) | 4,000 ppm (17.4 mg/L) | [1][3] |

| Dermal | Rabbit | LD₅₀ | 15,400 mg/kg bw | [3] |

Repeated-Dose Toxicity (Based on Ethylbenzene)

Sub-chronic and chronic exposure to ethylbenzene has been shown to primarily affect the liver and kidneys in animal studies.

| Exposure Route | Species | Duration | NOAEL | LOAEL | Key Effects | Reference |

| Oral | Rat | 13 weeks | 75 mg/kg/day | 250 mg/kg/day | Increased liver and kidney weights, hepatocyte hypertrophy. | [3] |

| Inhalation | Rat | 90 days | - | 246 ppm | Increased lung weights. | [1] |

| Inhalation | Rat | 2 years | 75 ppm | 250 ppm | Increased incidence of kidney and testicular tumors in males. | [4] |

| Inhalation | Mouse | 2 years | 75 ppm | 250 ppm | Increased incidence of lung and liver tumors. | [4] |

Genotoxicity (Based on Ethylbenzene)

The genotoxic potential of ethylbenzene has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that ethylbenzene is not a potent genotoxic agent.[5][6]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With & Without | Negative | [5][6] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without | Negative | [7] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [5][6] |

| Mouse Lymphoma Assay | L5178Y cells | With & Without | Mixed/Weakly Positive | [5] |

Carcinogenicity (Based on Ethylbenzene)

The carcinogenicity of ethylbenzene has been evaluated by several regulatory agencies.

| Agency | Classification | Basis |

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals.[8][9] |

| National Toxicology Program (NTP) | Clear evidence of carcinogenic activity in male rats; Some evidence in female rats and mice. | Increased incidences of kidney and testicular tumors in male rats, and lung and liver tumors in mice following inhalation exposure.[4] |

| U.S. Environmental Protection Agency (EPA) | Group D: Not classifiable as to human carcinogenicity (assessment from 1991, predates NTP study). | Inadequate human and animal data at the time of assessment.[10] |

Reproductive and Developmental Toxicity (Based on Ethylbenzene)

Ethylbenzene is not considered a reproductive toxicant.[11] Developmental effects, such as reduced fetal weight and skeletal variations, have been observed in animal studies, but typically at exposure levels that also cause maternal toxicity.[1][11][12][13] The NOAEL for developmental toxicity in rats and rabbits via inhalation is 100 ppm.[14]

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Test Animals: Young adult rats of a single sex (typically females) are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.

-

Main Study: Groups of animals are dosed in a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg).

-

Administration: The test substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study identifies a dose that causes evident toxicity but no mortality, allowing for classification of the substance's toxicity.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

-

Test System: At least five strains of Salmonella typhimurium and Escherichia coli are used, which can detect both base-pair substitution and frameshift mutations.[15][16][17][18][19]

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[15][16][18]

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[18]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test Animals: Typically, mice or rats are used.[20][21][22][23][24]

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after exposure (e.g., 24 and 48 hours).

-

Slide Preparation: The collected cells are smeared on slides and stained.

-

Analysis: A large number of immature erythrocytes (polychromatic erythrocytes) are scored under a microscope for the presence of micronuclei.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.[21][23]

Visualizations

Caption: Generalized workflow for an in vivo toxicity study.

Caption: Metabolic pathway of ethylbenzene and its link to toxicity.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detailed hazard assessment of ethylbenzene to establish an indoor air quality guideline in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethylbenzene (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. epa.gov [epa.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Inhalation developmental neurotoxicity study of ethylbenzene in Crl-CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. styrene.org [styrene.org]

- 14. tceq.texas.gov [tceq.texas.gov]

- 15. nib.si [nib.si]

- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. oecd.org [oecd.org]

- 18. Bacterial reverse mutation test [bio-protocol.org]

- 19. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

A Technical Examination of the Biodegradability of Phenafleur for Cosmetic Applications

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cosmetic industry is increasingly prioritizing the environmental fate of its ingredients, with biodegradability being a critical parameter for sustainable formulation development. This technical guide provides an in-depth analysis of the biodegradability of Phenafleur, a fragrance ingredient utilized in various cosmetic products. This document outlines the chemical identity of this compound, summarizes available biodegradability data, details standardized experimental protocols for assessing biodegradability, and presents a plausible metabolic pathway for its environmental degradation. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to support research and development efforts.

Chemical Profile of this compound

This compound is the trade name for the chemical compound 2-(cyclohexyloxy)ethyl]-benzene. It is a synthetic fragrance ingredient known for its floral, hyacinth-like scent. A clear understanding of its chemical structure is fundamental to predicting and assessing its environmental persistence and degradation pathways.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | Benzene, [2-(cyclohexyloxy)ethyl]- |

| Common Name | Phenyl ethyl cyclohexyl ether |

| Trade Name | This compound |

| CAS Number | 80858-47-5[1] |

| Molecular Formula | C₁₄H₂₀O[1] |

| Molecular Weight | 204.31 g/mol [1] |

| LogP | 4.9 at 25℃[2] |

| Water Solubility | 780.2 mg/L at 24℃[2] |

Assessment of Biodegradability

The biodegradability of a cosmetic ingredient is its susceptibility to breakdown by microorganisms into simpler, harmless compounds like carbon dioxide, water, and biomass.[3] This process is crucial for preventing the accumulation of synthetic chemicals in the environment.[4] Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for evaluating the biodegradability of chemicals.[5][6]

While specific biodegradability data for this compound is not publicly available, data for structurally related fragrance compounds, such as Phenylacetaldehyde, can provide insights. Phenylacetaldehyde is considered readily biodegradable based on OECD 301D testing, achieving 69% degradation in 28 days.[7] Another assessment showed 51% biodegradation after 28 days.[8] A substance is classified as "Readily Biodegradable" if it achieves at least 60% degradation within a 10-day window during a 28-day period in specific OECD tests (like 301B, C, D, F).[5]

Table 2: Illustrative Biodegradability Data for a Structurally Related Fragrance Ingredient (Phenylacetaldehyde)

| Test Guideline | Method | Duration | Result | Classification | Reference |

| OECD 301D | Closed Bottle Test | 28 days | 69% degradation | Readily Biodegradable | [7] |

| Not Specified | Not Specified | 28 days | 51% degradation | - | [8] |

Note: This data is for Phenylacetaldehyde and serves as an illustrative example. Specific testing on this compound is required for a definitive assessment.

Experimental Protocols for Biodegradability Testing

The OECD 301 series of tests are the global benchmark for assessing the ready biodegradability of chemicals in an aerobic aqueous environment.[6] The selection of a specific method (A-F) depends on the physical-chemical properties of the test substance, such as its solubility and volatility.[5]

Detailed Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is suitable for a wide range of substances, including those that are soluble, poorly soluble, and non-volatile, making it a relevant method for ingredients like this compound.[9]

Objective: To determine the degree of aerobic biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

Principle: A known volume of a mineral medium containing a microbial inoculum (typically activated sludge from a wastewater treatment plant) and the test substance (at a concentration of 100 mg/L) is incubated in a closed, stirred flask.[10] The consumption of oxygen by the microorganisms as they metabolize the substance is measured by a manometric device that detects the pressure decrease in the headspace.[11] The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[9]

Key Steps:

-

Preparation of Reagents: A mineral salt medium is prepared. The test substance is prepared, often adsorbed onto an inert support like silica gel if poorly soluble.[10] Activated sludge is collected and conditioned.[11]

-

Apparatus Setup: Manometric respirometer flasks are set up for the test substance, a reference substance (e.g., sodium benzoate), a toxicity control (test substance + reference), and a blank (inoculum only).[11][12]

-

Incubation: The flasks are sealed and incubated at a constant temperature (typically 22 ± 2°C) in the dark for 28 days, with continuous stirring.[6][10]

-

Measurement: The pressure change in each flask is continuously monitored. This is converted to the amount of oxygen consumed.

-

Data Analysis: The percentage of biodegradation is calculated using the oxygen consumption values, corrected for the blank control, and expressed as a percentage of the ThOD.

-

Validity Criteria: For a test to be valid, the reference substance must reach the pass level by day 14, and the oxygen consumption in the blank should not exceed 60 mg/L after 28 days.[12] The difference between replicate values for the test substance should be less than 20% at the end of the test.[12]

Caption: Workflow for OECD 301F Manometric Respirometry Test.

Plausible Biodegradation Pathway

The biodegradation of aromatic compounds like this compound by microorganisms typically involves initial enzymatic attacks to destabilize the aromatic ring, followed by cleavage and entry into central metabolic pathways. For an ether like this compound, a likely initial step is the cleavage of the ether bond.

The pathway below illustrates a hypothetical degradation route for a related compound, Phenylacetaldehyde, which metabolizes to Phenylacetic acid.[8] This acid can then undergo further degradation. While not identical, this provides a logical framework for how a molecule with a phenyl group might be processed in a biological system.

Caption: Plausible metabolic pathway for a related aromatic compound.

Conclusion

Assessing the biodegradability of cosmetic ingredients like this compound is essential for ensuring environmental safety and meeting regulatory and consumer expectations. While direct public data on this compound's biodegradability is limited, established OECD protocols, particularly the OECD 301F test, provide a robust framework for its evaluation. Based on the analysis of structurally similar compounds, it is plausible that this compound undergoes aerobic biodegradation. However, empirical testing is imperative to definitively characterize its environmental fate and to substantiate any environmental claims in cosmetic formulations. This guide provides the necessary technical foundation for undertaking such an investigation.

References

- 1. 80858-47-5 | CAS DataBase [m.chemicalbook.com]

- 2. This compound CAS#: 80858-47-5 [m.chemicalbook.com]

- 3. Biodegradability in cosmetics - what does it really mean and how to test it? - MPR Labs [mpr-labs.com]

- 4. 4 Things Personal Care R&D Teams Should Know About Biodegradability Testing [aropha.com]

- 5. blog.covalo.com [blog.covalo.com]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. johndwalsh.com [johndwalsh.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 10. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 12. petroleumhpv.org [petroleumhpv.org]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Phenafleur

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the qualitative and quantitative analysis of Phenafleur using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific laboratory instrumentation and research needs.

Introduction

This compound®, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is a synthetic fragrance ingredient prized for its refined floral aroma with notes of hyacinth and a subtle fruity, raspberry nuance.[1][2] Its stability and pleasant scent profile make it a common component in perfumes, cosmetics, and other scented products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.[4] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[4]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from a cosmetic matrix (e.g., lotion or cream).

-

Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

-

Solvent Addition: Add 5.0 mL of a suitable organic solvent with high purity, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

-

Internal Standard: For quantitative analysis, add a known concentration of an internal standard. A suitable internal standard would be a compound with similar chemical properties to this compound but with a different retention time, such as 1,4-dibromobenzene.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer from the sample matrix.

-

Filtration: Carefully transfer the supernatant (organic layer) into a clean vial using a Pasteur pipette, passing it through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Injection: The filtered extract is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument used.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD (or equivalent) |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Solvent Delay | 4 min |

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a certified reference standard. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a series of this compound standards of known concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound.

Table 2: Hypothetical Quantitative Data for this compound Analysis

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | 91, 105, 117, 204 (Molecular Ion) |

| 1,4-Dibromobenzene (IS) | 9.8 | 156, 236 (Molecular Ion) |

Note: The retention times and mass fragments are representative and may vary depending on the specific instrumentation and analytical conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS methodology detailed in these application notes provides a robust framework for the reliable identification and quantification of this compound in various sample matrices. Adherence to these protocols, with appropriate validation and optimization, will enable researchers and scientists in the fragrance and drug development industries to accurately assess the presence and concentration of this important aroma compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Phenafleur

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenafleur. This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a significant component in the fragrance industry, valued for its refined floral scent.[1] The described reverse-phase HPLC method with UV detection is suitable for the determination of this compound in raw materials and finished products, offering excellent precision and accuracy for quality control and research purposes.

Introduction

This compound is an aromatic compound widely utilized in the formulation of perfumes, cosmetics, and other scented products. Its chemical structure, C14H20O, and molecular weight of approximately 204.3 g/mol , contribute to its characteristic fragrance profile.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of products containing this compound. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC system with a UV detector.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [2] |

| CAS Number | 80858-47-5 | [1][2] |

| Chemical Formula | C14H20O | [1][2] |

| Molecular Weight | 204.3 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Log P | 4.5 | [1] |

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The non-polar nature of this compound makes it well-suited for reverse-phase chromatography.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

The selection of 254 nm for UV detection is based on the characteristic absorbance of the benzene ring within the this compound structure.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

For the analysis of this compound in a product matrix, a sample preparation procedure involving dilution is recommended.

-

Accurately weigh a representative amount of the sample.

-

Dissolve the sample in a suitable solvent, such as the mobile phase.

-

Ensure the final concentration of this compound is within the linear range of the calibration curve (1-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Quantitative Data Summary